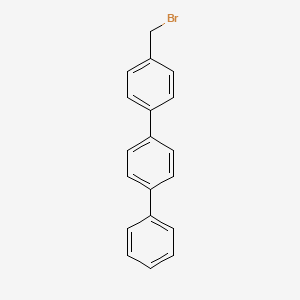
N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13ClF3N. It is known for its unique trifluoromethyl group, which imparts distinct chemical and physical properties. This compound is primarily used in research and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the trifluoromethylation of secondary amines. One common method is the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This reaction is carried out under mild conditions with good functional group tolerance . The reaction mechanism involves the formation of thiocarbonyl fluoride in situ, which then reacts with the secondary amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and bromination reactions . These processes are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
相似化合物的比较
Similar Compounds
- N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 2-(4-fluorophenyl)ethan-1-amine
- (S)-N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
Uniqueness
N-Methyl-1-(2-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H13ClF3N |
|---|---|
分子量 |
239.66 g/mol |
IUPAC 名称 |
N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13;/h3-7,14H,1-2H3;1H |
InChI 键 |
NHJJDCGNFVEOFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1C(F)(F)F)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


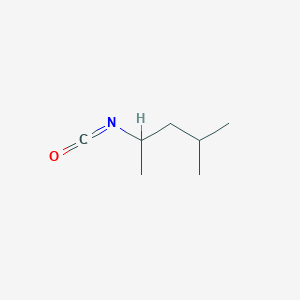
![1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13648716.png)

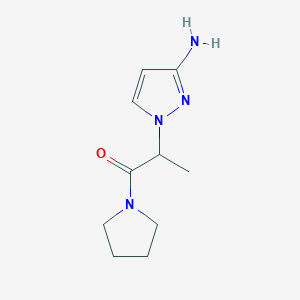


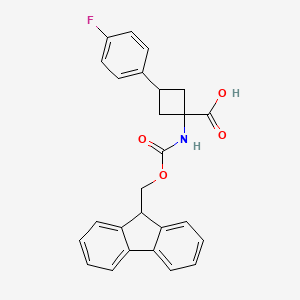
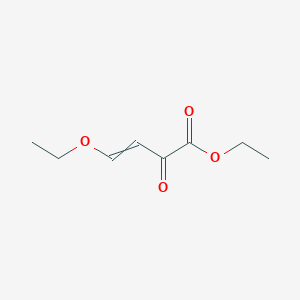

![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)

